molecular formula C9H5ClFNO2 B8648849 5-chloro-6-fluoro-1H-indole-7-carboxylic acid

5-chloro-6-fluoro-1H-indole-7-carboxylic acid

Cat. No. B8648849
M. Wt: 213.59 g/mol
InChI Key: IRIKKRIFUYYKKD-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

35 ml THF was cooled down to −75° C. under argon and 19.05 ml of a 1.6M solution of n-BuLi in hexane (30.5 mmol) were added. Then a solution of 2.35 g of 5-chloro-6-fluoro-1H-indole (13.7 mmol) in 9 ml THF was added dropwise (temperature kept between −70 and −75° C.) over 15 min. After 5 additional min stirring at this temperature a solution of 3.7 g potassium tert-butylate in 15 ml THF was added over 10 min (temperature kept between −70 and −75° C.). The brown solution was stirred 2 h at the same temperature and then treated with a large excess of solid CO2. The temperature was then raised to 10° C. over a period of 75 min, and treated with 30 ml water. After separation of the organic phase, the aqueous phase was extracted with 2×20 ml diethylether, treated with concentrated HCl until pH 1. The suspension was then filtered, the solid washed with water and dried in high vacuo. The residue was stirred with 10 ml hexane/diethylether 9:1 for 15 min and filtered, washed with 5 ml of the same mixture and the collected solid dried in high vacuo, leading to 2.2 g of 5-chloro-6-fluoro-1H-indole-7-carboxylic acid as a light brown solid (75%). MS: 212.2 (M−H)−.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.5 mmol
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.[Cl:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][C:21]=1[F:22])[NH:18][CH:17]=[CH:16]2.CC([O-])(C)C.[K+].[C:29](=[O:31])=[O:30]>C1COCC1.O>[Cl:12][C:13]1[CH:14]=[C:15]2[C:19](=[C:20]([C:29]([OH:31])=[O:30])[C:21]=1[F:22])[NH:18][CH:17]=[CH:16]2 |f:3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30.5 mmol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
2.35 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1F
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.7 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The brown solution was stirred 2 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 min (temperature kept between −70 and −75° C.)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After separation of the organic phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 2×20 ml diethylether
ADDITION
Type
ADDITION
Details
treated with concentrated HCl until pH 1
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
dried in high vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with 10 ml hexane/diethylether 9:1 for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 5 ml of the same mixture
CUSTOM
Type
CUSTOM
Details
the collected solid dried in high vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C2C=CNC2=C(C1F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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